Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core with hydroxy, methoxy, and ester functional groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification and functional group modifications. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including cyclization, hydroxylation, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a quinoline ketone derivative, while reduction can produce a tetrahydroquinoline alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate include other tetrahydroquinoline derivatives with different substituents on the quinoline core. Examples include:
- Ethyl 4-hydroxy-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-8-ethoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the ester functionality, provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C13H17NO4 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-6,9,12,14-15H,3,7H2,1-2H3 |
InChI Key |
MRZULDAEKDGVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=C(C1O)C=CC=C2OC |
Origin of Product |
United States |
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